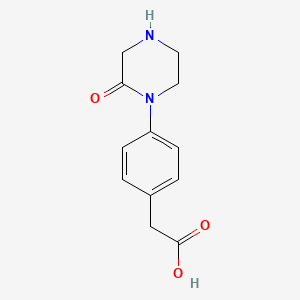

2-(4-(2-Oxopiperazin-1-yl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(2-oxopiperazin-1-yl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-8-13-5-6-14(11)10-3-1-9(2-4-10)7-12(16)17/h1-4,13H,5-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVLVZZZRJQLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(2-Oxopiperazin-1-yl)phenyl)acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR). The aim is to present a comprehensive overview based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperazine moiety linked to a phenyl acetic acid derivative. This structural configuration is significant for its biological properties. The synthesis typically involves multi-step organic reactions, including amination and acylation processes.

Antiinflammatory Activity

One of the primary biological activities investigated for this compound is its anti-inflammatory potential. In studies where the compound was administered to laboratory rats, it demonstrated significant inhibition of carrageenan-induced paw edema, a common model for assessing anti-inflammatory drugs. The results indicated that doses of 25 mg/kg and 125 mg/kg led to edema inhibition rates ranging from 48.9% to 63.1%, comparable to established anti-inflammatory agents like diclofenac .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related piperazine derivatives. Compounds structurally similar to this compound have shown efficacy against various bacterial strains. For instance, derivatives were tested against Mycobacterium tuberculosis, revealing promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) . This suggests that modifications in the piperazine structure can enhance antimicrobial activity.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies on human cell lines (e.g., HEK-293 cells) have indicated that certain derivatives exhibit low cytotoxicity, making them suitable candidates for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like this compound. Modifications in the piperazine ring and substituents on the phenyl group can significantly influence both efficacy and selectivity. For example, replacing hydrogen atoms with electron-withdrawing groups has been shown to enhance anti-inflammatory and antimicrobial activities .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, researchers evaluated the anti-inflammatory effects of this compound in a rat model. The compound was administered intraperitoneally at varying doses, and subsequent measurements of paw edema were taken at intervals post-administration. The findings confirmed significant reduction in inflammation markers compared to control groups.

| Dose (mg/kg) | Edema Inhibition (%) | Time Points (h) |

|---|---|---|

| 5 | 20 | 1 |

| 25 | 48.9 | 1 |

| 125 | 63.1 | 3 |

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The results demonstrated that specific derivatives exhibited IC90 values indicating strong antibacterial activity without significant toxicity towards human cells.

| Compound ID | IC50 (μM) | IC90 (μM) | Toxicity (HEK-293 Cells) |

|---|---|---|---|

| Compound A | 1.35 | 3.73 | Low |

| Compound B | 2.18 | 4.00 | Low |

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its role as a scaffold in the development of proteasome inhibitors, particularly for treating visceral leishmaniasis (VL). The scaffold-hopping strategy has led to the identification of derivatives that exhibit significant antiparasitic activity. For example, a series of compounds based on this scaffold were screened against Leishmania donovani, showing promising results in both in vitro and in vivo models .

Case Study: Efficacy Against Visceral Leishmaniasis

- Compound Identification : A derivative of 2-(4-(2-Oxopiperazin-1-yl)phenyl)acetic acid was optimized to enhance its potency and metabolic stability.

- In Vitro Profile :

- INMAC pEC50: 6.2

- Aqueous solubility: 150 μM

- In Vivo Profile :

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory properties of compounds related to this compound. Studies have shown that derivatives exhibit significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Anti-inflammatory Activity

- Experimental Design : The compound was tested in a carrageenan-induced paw edema model in rats.

- Results :

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the pharmacological properties of the compound. The modifications made to the piperazine ring and phenyl substituents have been systematically explored to enhance activity and reduce toxicity.

Table: Summary of SAR Findings

Antiviral Applications

Recent studies have also identified potential antiviral activities associated with derivatives of this compound, particularly against HIV strains. The exploration of quinazolinone-bearing phenylalanine derivatives has shown that modifications can lead to improved antiviral efficacy.

Case Study: Antiviral Activity

Comparison with Similar Compounds

2-{4-[2-(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic Acid

- Structure : Replaces the 2-oxopiperazine with a 2-oxopiperidine ring (a five-membered lactam).

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the piperazine nitrogen.

- Implications : The Fmoc group increases molecular weight and hydrophobicity, making this compound a valuable intermediate in solid-phase peptide synthesis. However, it is labile under basic conditions, limiting its utility in final bioactive molecules .

2-({2-Oxo-2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic Acid

- Structure : Incorporates a pyrimidin-2-yl substituent on the piperazine ring.

- Implications : The pyrimidine group introduces aromaticity, enabling π-π stacking interactions with biological targets like kinases or GPCRs. This modification may enhance binding affinity in receptor-ligand systems compared to the unsubstituted 2-oxopiperazine analog .

Modifications to the Acetic Acid Backbone

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic Acid

- Structure : Substitutes the phenyl group adjacent to the acetic acid with a 4-fluorophenyl moiety.

- Implications : The fluorine atom enhances electronegativity and metabolic stability, while the chlorophenyl group on the piperazine increases lipophilicity. Such dual halogenation is common in CNS-targeting drugs to optimize pharmacokinetics .

(1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethyl}cyclopentyl)acetic Acid

- Structure : Adds a cyclopentyl group to the acetic acid and a diphenylmethyl group to the piperazine.

- Implications : The bulky diphenylmethyl group may sterically hinder interactions with off-target proteins, improving selectivity. The cyclopentyl moiety could restrict conformational flexibility, influencing receptor binding kinetics .

Functional Group Additions

4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

- Structure : Includes a 2-fluorobenzoyl group and a hydroxyphenyl-oxoethyl chain.

- Implications : The hydroxyphenyl group facilitates hydrogen bonding with polar residues in enzyme active sites, while the fluorine atom enhances bioavailability. The trifluoroacetate counterion improves solubility in aqueous media .

(2S)-2-(4-Ethyl-2,3-Dioxopiperazine-1-carboxamido)-2-(4-Hydroxyphenyl)acetic Acid

- Structure : Contains a 2,3-dioxopiperazine ring and a chiral hydroxyphenyl group.

- The stereochemistry (S-configuration) may influence enantioselective interactions with biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are currently employed for the preparation of 2-(4-(2-Oxopiperazin-1-yl)phenyl)acetic acid, and which analytical techniques are essential for verifying its structural identity and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between phenylacetic acid derivatives and 2-oxopiperazine precursors. Key steps include cyclization under reflux conditions (e.g., using DCC/DMAP for amide bond formation) and purification via column chromatography. Critical analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and substituent positions .

- HPLC-MS to assess purity (>95%) and detect byproducts .

- FT-IR to verify carbonyl (C=O) and amine (N-H) functional groups .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via vapor diffusion. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL focuses on resolving torsional angles in the oxopiperazine ring and phenylacetic acid moiety. Key parameters include:

- R-factor (<0.05) and data-to-parameter ratio (>7:1) for reliability .

- Hydrogen bonding networks to validate intermolecular interactions .

Advanced Research Questions

Q. In crystallographic studies of this compound analogs, how do researchers address challenges such as crystal twinning or low-resolution data during refinement?

- Methodological Answer : For twinned crystals, SHELXL ’s

TWINandBASFcommands are used to model twin domains. Low-resolution data (d > 1.0 Å) requires:

- Rigid-bond restraint on anisotropic displacement parameters (ADPs).

- Torsional restraints for flexible oxopiperazine rings to prevent overfitting .

Q. What strategies are recommended for analyzing hydrogen-bonding networks and π-π interactions in the solid-state structure of this compound?

- Methodological Answer :

- Hydrogen bonds : Measure donor-acceptor distances (e.g., O-H⋯N, 2.6–3.0 Å) and angles (>120°) using Mercury CSD .

- π-π interactions : Calculate centroid-to-centroid distances (3.6–4.0 Å) and dihedral angles (<10°) between aromatic rings. For example, a derivative exhibited π-π stacking between phenyl and oxopiperazine rings (3.737 Å) .

Q. How can researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental observations (e.g., X-ray data) for this compound?

- Methodological Answer :

- Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic torsional angles. Adjust solvent effects in simulations if deviations exceed 5°.

- Validate NMR chemical shifts using GIAO calculations and account for crystal packing forces in DFT models .

Q. How can molecular docking studies be designed to investigate potential biological targets of this compound?

- Methodological Answer :

- Use AutoDock Vina or Schrödinger Glide to dock the compound into known piperazine-binding pockets (e.g., GPCRs or kinases).

- Parameterize the oxopiperazine ring’s partial charges using RESP fitting from quantum mechanics (QM) data .

- Validate docking poses with MM-GBSA binding free energy calculations .

Q. What are the best practices for minimizing byproduct formation during synthesis, particularly in oxopiperazine ring formation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.